molecular formula C8H11N3O B8360508 N-(2-(Aminomethyl)pyridin-4-yl)acetamide

N-(2-(Aminomethyl)pyridin-4-yl)acetamide

Cat. No.: B8360508
M. Wt: 165.19 g/mol
InChI Key: PHMNYIZTGWGJSU-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)pyridin-4-yl)acetamide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group at the second position and an acetylamino group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide typically involves the introduction of the aminomethyl and acetylamino groups onto the pyridine ring. One common method is the reaction of 2-chloromethyl-4-acetylaminopyridine with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Aminomethyl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-(Aminomethyl)-4-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Aminomethyl)pyridin-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the acetylamino group, making it less versatile in certain reactions.

    4-Acetylaminopyridine: Lacks the aminomethyl group, limiting its ability to form certain derivatives.

    2-(Aminomethyl)pyridine: Lacks the acetylamino group, affecting its reactivity and applications.

Uniqueness

N-(2-(Aminomethyl)pyridin-4-yl)acetamide is unique due to the presence of both the aminomethyl and acetylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-[2-(aminomethyl)pyridin-4-yl]acetamide

InChI

InChI=1S/C8H11N3O/c1-6(12)11-7-2-3-10-8(4-7)5-9/h2-4H,5,9H2,1H3,(H,10,11,12)

InChI Key

PHMNYIZTGWGJSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)CN

Origin of Product

United States

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